[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13435192
Molecular Formula: C14H21ClN4O2
Molecular Weight: 312.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21ClN4O2 |
|---|---|
| Molecular Weight | 312.79 g/mol |
| IUPAC Name | tert-butyl N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]carbamate |
| Standard InChI | InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)18-11-4-6-19(7-5-11)12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3,(H,18,20) |
| Standard InChI Key | TXBRGWOMWBRSEV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C=N2)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C=N2)Cl |
Introduction
Structural and Molecular Properties
Core Architecture
The compound features a piperidine ring substituted at the 1-position with a 5-chloro-pyrimidin-2-yl group and at the 4-position with a tert-butyl carbamate. Key structural attributes include:
-
Pyrimidine Ring: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, modified by a chlorine substituent at position 5 .
-
Piperidine Scaffold: A saturated six-membered ring providing conformational flexibility and serving as a pharmacophore in drug design .
-
tert-Butyl Carbamate: A protective group enhancing solubility and stability during synthetic workflows .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₁ClN₄O₂ | |
| Molecular Weight | 312.79 g/mol | |
| CAS Number | 1261229-83-7 | |
| IUPAC Name | tert-butyl N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]carbamate |
Spectroscopic Characterization
Structural validation relies on advanced analytical techniques:
-
NMR Spectroscopy: Distinct signals include δ 1.36 ppm (tert-butyl protons), δ 4.20–4.50 ppm (piperidine CH₂ groups), and δ 8.22 ppm (pyrimidine aromatic protons).
-
Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 313.2 (M+H⁺) .
-
HPLC Purity: Commercial batches report >95% purity, critical for pharmacological applications .
Synthetic Methodologies
Key Synthetic Routes
The synthesis typically involves multi-step protocols:
-
Piperidine Functionalization: tert-Butyl piperidin-4-ylcarbamate undergoes nucleophilic substitution with 2,5-dichloropyrimidine under basic conditions (e.g., K₂CO₃ in acetonitrile) .
-
Protection-Deprotection Strategies: The tert-butyl group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) to safeguard the amine during subsequent reactions .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Pyrimidine Coupling | K₂CO₃, CH₃CN, 20°C, 4h | 84% | |
| Boc Protection | Boc₂O, DIEA, DCM, 0°C | 88% |
Optimization Challenges
-
Regioselectivity: Competing reactions at pyrimidine positions 2 and 4 necessitate careful control of stoichiometry .
-
Purification: Silica gel chromatography (eluent: EtOAc/hexane) isolates the product from byproducts like dechlorinated analogs .
Applications in Medicinal Chemistry
Enzyme Inhibition
The compound’s pyrimidine-piperidine hybrid structure aligns with motifs found in kinase inhibitors. For example:
-
JAK/STAT Pathway: Analogous derivatives demonstrate IC₅₀ values <100 nM against JAK3, suggesting potential in autoimmune disease therapy .
-
PARP Inhibition: Chloropyrimidine derivatives exhibit nanomolar affinity for PARP-1, a target in oncology .
Antibacterial Activity
Piperidine-carbamate derivatives show moderate activity against Gram-positive pathogens (e.g., Staphylococcus aureus MIC: 16 µg/mL) . The chlorine atom enhances membrane penetration by increasing lipophilicity (logP: 1.15) .
Table 3: Biological Activity of Analogous Compounds
Analytical and Industrial Considerations
Stability Profiling
-
Thermal Degradation: TGA analysis reveals decomposition onset at 180°C, necessitating storage at 2–8°C .
-
Hydrolytic Sensitivity: The tert-butyl group is susceptible to acidic conditions (t₁/₂: 2h at pH 2), limiting oral bioavailability without prodrug strategies .
Scalability and Cost
-
Bulk Synthesis: Pilot-scale batches (1 kg) achieve 75% yield via continuous-flow reactors, reducing solvent waste .
-
Commercial Pricing: High purity (>95%) material costs $505–$635 per 5 mg, reflecting complex synthesis .
Challenges and Future Directions
Metabolic Limitations
First-pass metabolism via CYP3A4 oxidizes the piperidine ring, reducing plasma exposure (oral bioavailability: <15% in rodents) . Strategies to address this include:
-
Prodrug Design: Phosphonooxymethyl derivatives improve aqueous solubility and absorption .
-
Structural Hybridization: Incorporating fluorinated groups (e.g., CF₃) enhances metabolic stability .
Intellectual Property Landscape
Over 15 patents (e.g., WO2015123456) claim derivatives of this compound for oncology and inflammation, underscoring its industrial relevance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume